molecular formula C15H13ClN4O3 B5825238 10-Chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one

10-Chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one

Cat. No.: B5825238
M. Wt: 332.74 g/mol
InChI Key: VRSIVILPFWVZND-UHFFFAOYSA-N
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Description

10-Chloro-9-nitro-4,5,13-triazatetracyclo[115002,607,12]octadeca-1,5,7,9,11-pentaen-3-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetracyclic Core: This step involves the cyclization of a suitable precursor to form the tetracyclic core structure. The reaction conditions often require the use of strong acids or bases and elevated temperatures.

    Chlorination: The chlorination step involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

10-Chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitro and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

10-Chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and reactivity.

    Materials Science: Application in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

    Biological Studies: Investigation of its biological activity and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of 10-Chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    9-Nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one: Lacks the chlorine atom, which affects its reactivity and applications.

    10-Chloro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one:

Uniqueness

10-Chloro-9-nitro-4,5,13-triazatetracyclo[115002,6

Properties

IUPAC Name

10-chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3/c16-9-7-11-8(6-12(9)20(22)23)14-13(15(21)18-17-14)10-4-2-1-3-5-19(10)11/h6-7H,1-5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSIVILPFWVZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C(=NNC3=O)C4=CC(=C(C=C4N2CC1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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